molecular formula C20H24N2O5 B3010128 N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1327637-70-6

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B3010128
CAS No.: 1327637-70-6
M. Wt: 372.421
InChI Key: KYBGUQJZQAKQKT-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound is part of a class of molecules being investigated for their potential in biochemical and pharmacological research. While specific data on this exact molecule is limited, structural analogs featuring the furan-2-ylmethyl group and substituted tetrahydro-2H-pyran rings have shown significant research value. In particular, compounds with the furan-2-ylmethyl moiety have been explored as small-molecule inhibitors in immunology research, such as targeting the ST2/IL-33 signaling axis . The ST2/IL-33 pathway is a critical biomarker and driver in inflammatory conditions like graft-versus-host disease (GVHD), and inhibiting this interaction can help rebalance pro-inflammatory and tolerogenic immune responses . The integration of a tetrahydro-2H-pyran ring, a common scaffold in medicinal chemistry, is often utilized to fine-tune the molecule's physicochemical properties and binding affinity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its specific mechanism of action and potential applications in their respective fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-25-17-7-3-2-6-16(17)20(8-11-26-12-9-20)14-22-19(24)18(23)21-13-15-5-4-10-27-15/h2-7,10H,8-9,11-14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGUQJZQAKQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of furan and tetrahydropyran moieties, suggests that it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula : C25H30N4O4S
Molecular Weight : 482.6 g/mol
IUPAC Name : N-(furan-2-ylmethyl)-N'-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl]oxamide

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of oxalamides have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain oxalamide derivatives exhibited IC50 values in the micromolar range against human cervical carcinoma (HeLa) cells and breast cancer (MCF-7) cells, indicating their potential as anticancer agents .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that oxalamides can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Interaction : Some oxalamide derivatives have shown the ability to intercalate with DNA, disrupting replication processes .

Case Studies and Research Findings

StudyFindings
Antitumor Activity Assessment A study reported that certain oxalamide derivatives displayed IC50 values as low as 21.1 μM against MCF-7 cells, suggesting strong anti-proliferative effects .
Mechanistic Insights Research indicated that the presence of specific functional groups in oxalamides enhances their interaction with target proteins involved in cancer progression .
Structural Optimization Studies Structural modifications led to improved potency and selectivity against cancer cell lines, demonstrating the importance of molecular design in drug development .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide exhibit significant anticancer properties. For instance, derivatives of oxalamides have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Studies have shown that oxalamide derivatives can possess antimicrobial activity against various bacterial strains. The furan and tetrahydropyran components may enhance the compound's interaction with microbial membranes, leading to increased efficacy against pathogens .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes relevant in disease pathways, such as proteases and kinases. The presence of the oxalamide group is crucial for binding affinity, which can be optimized through structural modifications .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of furan and tetrahydropyran units could lead to materials with unique mechanical properties and thermal stability .

Nanocomposites

Research suggests that this compound can be integrated into nanocomposite materials, enhancing their electrical and thermal properties. The furan moiety's ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored functionalities .

Drug Delivery Systems

Due to its structural characteristics, this compound may serve as a scaffold for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery .

Bioconjugation

The oxalamide group allows for bioconjugation with biomolecules such as peptides or nucleic acids, facilitating the development of targeted therapeutics or diagnostic agents .

Case Study 1: Anticancer Activity

A study on oxalamide derivatives demonstrated that modifications at the furan position significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis, highlighting the potential of similar compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a series of tests against Gram-positive and Gram-negative bacteria, derivatives of this compound showed promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents Molecular Weight Biological Activity / Key Findings Source
Target Compound N1: Furan-2-ylmethyl; N2: (4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl Not provided Likely antiviral or CNS-targeted (based on tetrahydropyran and methoxyphenyl motifs) N/A
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) N1: 4-chlorophenyl; N2: Thiazole-pyrrolidine hybrid 409.28 (M+H+) Antiviral (HIV entry inhibitor); stereoisomer mixture (1:1)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: Pyridin-2-yl-ethyl Not provided Umami flavoring agent; NOEL = 100 mg/kg/day in rats; high metabolic stability
N1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide N1: Thiophene-tetrahydropyran; N2: 4-(trifluoromethoxy)phenyl Not provided Structural analog with enhanced lipophilicity (CF3 group)
N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide N1: Isoxazol-3-yl; N2: Piperidine-tetrahydropyran hybrid 336.39 Not specified; potential CNS activity due to piperidine and tetrahydropyran motifs
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide N1: 2-methoxy-4-methylbenzyl; N2: Pyridin-2-yl-ethyl Not provided Flavoring agent; shares metabolic pathways with S336; high safety margin (>500 million)

Key Structural and Functional Comparisons:

Substituent Diversity: The target compound’s furan and methoxyphenyl-tetrahydropyran groups distinguish it from thiazole-pyrrolidine (antiviral, ) and pyridyl-ethyl (flavoring, ) analogs.

Biological Activity :

  • Antiviral oxalamides () prioritize thiazole and chlorophenyl groups for HIV inhibition, whereas the target compound’s furan and tetrahydropyran may target different viral or host pathways.
  • Flavoring oxalamides () favor pyridyl and dimethoxybenzyl groups for umami receptor activation, contrasting with the target’s likely pharmacological focus.

The target compound’s methoxyphenyl group may confer similar metabolic stability.

Physicochemical Properties :

  • The tetrahydropyran ring in the target compound reduces rotational freedom, likely increasing metabolic stability versus linear alkyl chains (e.g., ’s compound 17) .
  • Furan vs. thiophene (): Furan’s lower electron density may reduce oxidative metabolism compared to thiophene’s susceptibility to sulfoxidation.

Q & A

Q. What are the key synthetic steps and challenges in preparing N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide?

The synthesis typically involves:

  • Step 1 : Preparation of intermediates such as (4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylamine via reductive amination or nucleophilic substitution.
  • Step 2 : Coupling with oxalyl chloride derivatives. For example, reacting the amine intermediates with oxalyl chloride followed by furan-2-ylmethylamine ().
  • Challenges :
    • Dimer formation : Unreacted intermediates or side reactions (e.g., dimerization) may occur, requiring chromatographic purification (e.g., silica gel) or recrystallization .
    • Low yields : Steric hindrance from the tetrahydro-2H-pyran ring and methoxyphenyl group may reduce coupling efficiency. Optimizing reaction time and temperature (e.g., 0–5°C for oxalyl chloride activation) can mitigate this .

Q. What analytical methods are critical for characterizing this compound and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the oxalamide backbone, furan methylene protons (~4.5 ppm), and methoxyphenyl signals (~3.8 ppm for OCH3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (e.g., C21_{21}H25_{25}N2_2O5_5) with <2 ppm error .
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm. Impurities like dimers or unreacted amines can be quantified .

Q. What are the preliminary biological targets or mechanisms of action for this compound?

Based on structural analogs (e.g., oxalamides targeting cytochrome P450 enzymes), potential targets include:

  • Cytochrome P450 4F11 (CYP4F11) : Oxalamides are known to inhibit fatty acid-modifying enzymes like stearoyl-CoA desaturase (SCD) via CYP-mediated activation .
  • Membrane receptors : The tetrahydro-2H-pyran and methoxyphenyl groups suggest interactions with G-protein-coupled receptors (GPCRs) or lipid-modifying enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

  • Modify substituents :
    • Furan moiety : Replace with thiophene or pyridine to alter electron density and binding affinity.
    • Methoxyphenyl group : Vary the substituent position (e.g., 3- or 4-methoxy) to assess steric/electronic effects on target engagement .
  • Bioisosteric replacement : Substitute the tetrahydro-2H-pyran ring with piperidine or cyclohexane to improve metabolic stability .

Q. What strategies address stability issues (e.g., hydrolysis) in the oxalamide linkage?

  • Accelerated stability testing : Expose the compound to acidic (pH 1–3), basic (pH 9–11), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC .
  • Formulation : Use lyophilization or encapsulation in lipid nanoparticles to protect against hydrolytic cleavage .

Q. How should researchers resolve contradictory data on inhibitory potency across assays?

  • Assay standardization : Ensure consistent substrate concentrations (e.g., 10 µM for enzyme assays) and control for solvent effects (e.g., DMSO <0.1%) .
  • Impurity profiling : Characterize batch-specific impurities (e.g., dimers) using LC-MS and correlate with bioactivity .

Q. What computational methods predict binding modes with CYP enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the oxalamide group and CYP4F11’s heme-binding pocket .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., between methoxyphenyl and Arg228^{228}) .

Q. How can regioselectivity be controlled during functionalization of the tetrahydro-2H-pyran ring?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyran nitrogen to steer electrophilic substitution to the 4-position .
  • Steric effects : Leverage bulky substituents (e.g., 2-methoxyphenyl) to block undesired reaction sites during alkylation or acylation .

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